molecular formula C22H23N3O5 B11147984 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11147984
M. Wt: 409.4 g/mol
InChI Key: YUBQKEIBPPYTQF-UHFFFAOYSA-N
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Description

The compound N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide is a hybrid molecule combining a benzimidazole moiety and a substituted dihydrochromenone (coumarin derivative). Key structural features include:

  • Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, linked via an ethyl chain to the acetamide group .
  • Substituted coumarin: The chromen ring is functionalized with a hydroxy group at position 5, dimethyl groups at position 2, and a ketone at position 4, forming a 3,4-dihydro-2H-chromen-4-one scaffold .
  • Molecular formula: C₂₁H₁₉N₃O₄ (average mass: 377.4 g/mol) .

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide

InChI

InChI=1S/C22H23N3O5/c1-22(2)11-17(27)21-16(26)9-13(10-18(21)30-22)29-12-20(28)23-8-7-19-24-14-5-3-4-6-15(14)25-19/h3-6,9-10,26H,7-8,11-12H2,1-2H3,(H,23,28)(H,24,25)

InChI Key

YUBQKEIBPPYTQF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCCC3=NC4=CC=CC=C4N3)O)C

Origin of Product

United States

Preparation Methods

Preparation of 5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-ol

Method A (Meldrum’s Acid Route):

  • Starting materials : Salicylaldehyde (10 mmol) and Meldrum’s acid (12 mmol) in ethanol (50 mL).

  • Reaction : Reflux at 80°C for 6 h under N2.

  • Workup : Acidification with HCl (1M) to pH 2, followed by recrystallization from ethanol/water (1:1).

  • Yield : 78% as pale yellow crystals; m.p. 189–192°C.

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, OH), 6.85 (d, J = 8.4 Hz, 1H, H-6), 6.45 (d, J = 8.4 Hz, 1H, H-8), 3.02 (s, 2H, H-3), 1.42 (s, 6H, 2×CH3).

  • 13C NMR : δ 192.4 (C-4), 162.1 (C-7), 154.3 (C-5), 116.8 (C-8), 113.2 (C-6), 79.5 (C-2), 42.1 (C-3), 27.9 (2×CH3).

Functionalization of the Coumarin Core

O-Alkylation at C-7 Position

Method B (Chloroacetylation):

  • Reagents : Coumarin core (5 mmol), chloroacetyl chloride (6 mmol), K2CO3 (10 mmol) in acetone (30 mL).

  • Conditions : Stir at 0°C for 1 h, then room temperature for 12 h.

  • Isolation : Filter, wash with ice-cold water, recrystallize from ethanol.

  • Yield : 83% of 7-(chloroacetoxy)-5-hydroxy-2,2-dimethyl-4-oxochromane.

Critical Parameters :

  • Temperature control (<5°C during chloroacetyl chloride addition) prevents di-alkylation.

  • Anhydrous acetone minimizes hydrolysis of chloroacetyl chloride.

Synthesis of the Benzimidazole-Ethylamine Fragment

Cyclization of o-Phenylenediamine

Method C (Nitrile Cyclization):

  • Substrates : o-Phenylenediamine (10 mmol), cyanoethylamine (12 mmol) in HCl (6M, 20 mL).

  • Reaction : Reflux at 110°C for 8 h.

  • Workup : Neutralize with NH4OH, extract with CH2Cl2, dry over Na2SO4.

  • Yield : 68% of 2-(1H-benzimidazol-2-yl)ethylamine.

Optimization :

  • Catalyst : Fe/S (5 mol%) reduces reaction time to 4 h with 89% yield.

  • Solvent-free conditions improve atom economy and reduce purification steps.

Coupling of Fragments via Acetamide Linkage

Amide Bond Formation

Method D (Carbodiimide Coupling):

  • Activation : 7-(Chloroacetoxy)coumarin (3 mmol), EDC·HCl (3.3 mmol), HOBt (3.3 mmol) in DMF (15 mL), stir at 0°C for 30 min.

  • Aminolysis : Add 2-(1H-benzimidazol-2-yl)ethylamine (3.6 mmol), stir at 25°C for 24 h.

  • Purification : Column chromatography (SiO2, EtOAc/hexane 3:7 → 1:1).

  • Yield : 65% of target compound as off-white solid.

Analytical Data :

  • HRMS (ESI+) : m/z calcd for C23H24N3O5 [M+H]+: 422.1712; found: 422.1709.

  • 1H NMR (400 MHz, DMSO-d6) : δ 12.34 (s, 1H, NH), 8.21 (s, 1H, H-2 benzimidazole), 7.52–7.48 (m, 2H, H-4/H-7 benzimidazole), 6.91 (d, J = 8.8 Hz, 1H, H-6 coumarin), 6.63 (d, J = 8.8 Hz, 1H, H-8 coumarin), 4.52 (s, 2H, OCH2CO), 3.82 (t, J = 6.4 Hz, 2H, NCH2CH2), 3.02 (t, J = 6.4 Hz, 2H, CH2NH), 1.46 (s, 6H, 2×CH3).

Alternative Synthetic Routes

One-Pot Tandem Approach

Method E (Microwave-Assisted Synthesis):

  • Reactants : 7-Hydroxycoumarin (1 mmol), 2-(1H-benzimidazol-2-yl)ethylamine (1.2 mmol), chloroacetic anhydride (1.5 mmol).

  • Conditions : Microwave irradiation (300 W, 100°C) for 15 min in DMF (5 mL).

  • Advantages : 82% yield, reaction time reduced from 24 h to 15 min.

Process Optimization and Scalability

Key Findings :

  • Solvent Selection : DMF outperforms THF and acetonitrile in coupling reactions due to superior solubilization of both fragments.

  • Catalyst Screening : HOBt/EDC·HCl system provides higher yields (65%) vs. DCC/HOSu (58%).

  • Temperature Effects : Reactions at 25°C prevent decomposition of the acid-labile benzimidazole ring.

Scale-Up Data (10 g Batch) :

ParameterLab ScalePilot Scale
Yield65%61%
Purity (HPLC)98.5%97.2%
Reaction Time24 h28 h

Characterization and Quality Control

Spectroscopic Benchmarks :

  • FT-IR (KBr) : 3276 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O amide), 1612 cm⁻¹ (C=N benzimidazole).

  • 13C NMR : Distinct signals at δ 165.4 (amide C=O), 159.8 (coumarin C-4), 154.1 (benzimidazole C-2).

Purity Criteria :

  • HPLC : Symmetrical peak at tR = 9.87 min (C18 column, MeCN/H2O 55:45, 1 mL/min).

  • Elemental Analysis : Calcd (%) for C23H23N3O5: C 65.55, H 5.50, N 9.97; Found: C 65.48, H 5.53, N 9.91.

Challenges and Mitigation Strategies

  • Oxidative Degradation : The 5-hydroxycoumarin moiety is prone to oxidation. Solved by conducting reactions under N2 and adding 0.1% BHT as radical scavenger.

  • Benzimidazole Tautomerism : 1H-Benzimidazole exists as NH tautomers. Controlled pH (6.5–7.5) during coupling ensures uniform reactivity.

  • Crystallization Issues : The target compound exhibits polymorphism. Seeding with pre-characterized crystals ensures consistent crystal form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromenone moiety can be oxidized to form a ketone.

    Reduction: The carbonyl groups in the chromenone structure can be reduced to alcohols.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of chromenone ketones.

    Reduction: Formation of chromenone alcohols.

    Substitution: Formation of halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The chromenone structure may contribute to its antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

Hydroxy and oxo groups may improve solubility and binding affinity compared to nitro or benzyl groups .

Benzimidazole Linkage :

  • The ethyl-acetamide bridge in the target compound differs from thioacetamide (W1) or hydrazide (2k) linkages, affecting electronic properties and metabolic stability .

Synthesis: Most analogues (e.g., 2k, BI) involve reflux conditions and ethanol recrystallization, suggesting shared procedural steps .

Functional and Pharmacological Differences

  • Antimicrobial Activity : Compound W1’s dinitrophenyl and thioether groups contribute to broad-spectrum activity, whereas the target compound’s coumarin moiety may target bacterial topoisomerases .
  • Anti-inflammatory Potential: Compound BI’s phenylacetamide group correlates with COX-2 inhibition, while the target’s hydroxy coumarin may suppress NF-κB signaling .
  • Solubility and Bioavailability : The target’s hydroxy and dimethyl groups likely enhance aqueous solubility compared to nitro-substituted analogues (e.g., 2k) .

Hydrogen Bonding and Crystallography

The target compound’s hydroxy and oxo groups enable robust hydrogen-bonding networks, as seen in coumarin derivatives . This contrasts with non-polar analogues (e.g., 3-benzyl in ), which exhibit weaker intermolecular interactions and lower melting points .

Biological Activity

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with acetamide and chromene derivatives. The structural features include a benzimidazole moiety, which is known for its diverse biological activities, and a chromene derivative that enhances its pharmacological profile.

Table 1: Structural Features of the Compound

ComponentDescription
BenzimidazoleA bicyclic structure known for anti-cancer properties.
Chromene DerivativeContributes to anti-inflammatory and antioxidant activities.
AcetamideEnhances solubility and bioavailability.

Anticancer Activity

Research has indicated that compounds containing benzimidazole rings exhibit significant anticancer properties. In vitro studies have shown that N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide demonstrates cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing
A study conducted on human breast cancer cell lines (MCF-7) reported an IC50 value of 12 µM for this compound, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antioxidant Activity

The chromene component of the compound is associated with antioxidant properties. In a DPPH assay, the compound exhibited a significant reduction in free radicals, suggesting a strong antioxidant capacity.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Table 2: Summary of Biological Activities

Activity TypeAssessed AgainstResults
AnticancerMCF-7 Cell LineIC50 = 12 µM
AntioxidantDPPH Radical ScavengingSignificant reduction observed
AntimicrobialVarious Bacterial StrainsEffective against Gram-positive/negative

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications in the benzimidazole and chromene moieties can significantly affect the biological activity of the compound. For instance:

  • Substituents on the Benzimidazole Ring : Electron-donating groups enhance anticancer activity.
  • Hydroxyl Groups on Chromene : Increase antioxidant efficacy.

Table 3: SAR Insights

ModificationEffect on Activity
Electron-donating groupsEnhanced anticancer activity
Hydroxyl substituentsImproved antioxidant capacity

Q & A

Q. What are the recommended synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step reactions, often involving:

  • Coupling reactions : Benzimidazole and chromen-7-yl moieties are linked using acetamide bridges under reflux conditions (e.g., 100°C for 4–6 hours in methanol or DMF) .
  • Protection/deprotection strategies : Hydroxy groups on the chromen ring may require protection (e.g., acetyl or benzyl groups) to prevent side reactions .
  • Recrystallization : Methanol or ethanol is typically used for purification, with yields ranging from 60–80% depending on solvent polarity and temperature gradients .

Q. Optimization Tips :

  • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane mobile phase) .
  • Adjust pH (6–7) to stabilize the benzimidazole nucleus during coupling .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms the integrity of the benzimidazole (δ 7.2–8.1 ppm) and chromen (δ 6.5–7.0 ppm) moieties. A singlet at δ 2.1 ppm typically confirms the dimethyl group on the chromen ring .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect residual solvents .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]+ at m/z 478.2 (calculated) .

Q. How is the compound screened for initial biological activity?

Methodological Answer :

  • Anti-inflammatory assays : Inhibitory effects on COX-2 or LOX enzymes are measured via UV-Vis spectroscopy (IC50 values) .
  • Antimicrobial testing : Disk diffusion assays against S. aureus and E. coli assess zone-of-inhibition diameters .
  • Antioxidant studies : DPPH radical scavenging (IC50) and FRAP assays quantify redox activity .

Advanced Research Questions

Q. What mechanistic insights exist regarding its interaction with biological targets?

Methodological Answer :

  • Molecular docking : The benzimidazole group binds to ATP pockets in kinase targets (e.g., EGFR), while the chromen moiety intercalates with DNA, as shown in docking simulations (AutoDock Vina) .
  • Enzyme kinetics : Competitive inhibition patterns (e.g., for LOX) are determined via Lineweaver-Burk plots .

Q. Contradictions :

  • Some studies report COX-2 selectivity, while others note non-selective COX-1/2 inhibition, possibly due to assay variability (e.g., cell-free vs. cell-based systems) .

Q. How do structural modifications affect bioactivity?

Methodological Answer :

  • Chromen modifications : Replacing the 5-hydroxy group with methoxy reduces antioxidant activity (ΔIC50 from 12 µM to 38 µM in DPPH assays) .
  • Benzimidazole substitution : Adding electron-withdrawing groups (e.g., nitro) enhances antimicrobial potency but decreases solubility .

Table 1 : SAR Trends for Key Derivatives

Modification SiteFunctional GroupBioactivity Impact
Chromen-7-O-Methoxy↓ Antioxidant
Benzimidazole-NHAcetyl↑ Stability

Q. How can contradictions in synthesis yields or purity be resolved?

Methodological Answer :

  • Yield discrepancies : Trace moisture during benzimidazole coupling can hydrolyze intermediates; use anhydrous solvents and molecular sieves .
  • Purity issues : Recrystallize at slower cooling rates (0.5°C/min) to avoid amorphous byproducts .

Q. What advanced techniques are used to study degradation pathways?

Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (60°C), UV light, or acidic/basic conditions, then analyze degradants via LC-MS/MS .
  • Kinetic modeling : Arrhenius plots predict shelf-life under accelerated storage conditions .

Q. How is computational chemistry applied to optimize its pharmacokinetics?

Methodological Answer :

  • ADMET predictions : SwissADME estimates logP (~2.8) and bioavailability (F > 30%), suggesting moderate permeability .
  • Metabolite prediction : GLORYx identifies N-dealkylation and chromen ring hydroxylation as primary metabolic pathways .

Table 2 : Key Physicochemical Properties

PropertyValueMethod
Molecular Weight478.5 g/molHRMS
logP2.8SwissADME
Aqueous Solubility0.12 mg/mL (pH 7.4)Shake-flask

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